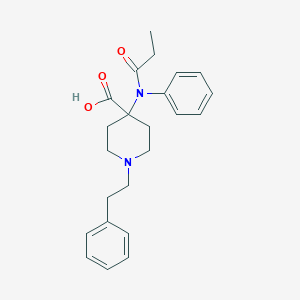

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid

説明

1-(2-Phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid is a piperidine derivative with structural features common to synthetic opioids, including a phenylethyl group at the 1-position and a propanoylanilino substituent at the 4-position. Its carboxylic acid functional group distinguishes it from esterified analogs like carfentanil or remifentanil, which are methyl esters . This compound is hypothesized to interact with μ-opioid receptors due to its structural similarity to fentanyl derivatives, though its pharmacological profile remains less characterized compared to controlled substances in its class .

特性

IUPAC Name |

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWIVZSDHKRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462503 | |

| Record name | AGN-PC-006UZM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186022-53-7 | |

| Record name | AGN-PC-006UZM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid, also known as carfentanil, is a potent synthetic opioid analgesic belonging to the fentanyl class. Originally developed for veterinary use, it has garnered attention due to its high potency and associated risks of overdose and misuse. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of carfentanil can be described as follows:

- IUPAC Name : Methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate

- Molecular Formula : C₂₁H₂₃N₃O₃

- Molecular Weight : 349.43 g/mol

Carfentanil acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. Its binding affinity for MOR is significantly higher than that of morphine, contributing to its potent analgesic properties. The compound's efficacy is attributed to its ability to activate the receptor, leading to increased pain relief but also a higher risk of respiratory depression.

Biological Activity

The biological activity of carfentanil has been assessed through various studies that evaluate its analgesic potency, toxicity, and receptor interactions. Key findings include:

- Analgesic Potency : Carfentanil exhibits a potent analgesic effect, with studies indicating that it is approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine in animal models .

- Toxicity : Due to its high potency, carfentanil has a narrow therapeutic index. Animal studies have shown that even small doses can lead to significant respiratory depression and death if not carefully monitored .

Case Studies

- Veterinary Use : Carfentanil is primarily used in veterinary medicine for immobilizing large animals. Case reports highlight instances where improper dosing led to fatalities in both animals and humans accidentally exposed to the drug .

- Human Exposure : Reports of human exposure often involve accidental overdoses or misuse in illicit contexts. Emergency departments have documented cases where individuals presented with severe respiratory depression after exposure to carfentanil-laced substances .

Comparative Analysis

The following table summarizes the comparative potency and effects of carfentanil against other opioids:

| Compound | Potency (relative to morphine) | Primary Use | Risk Level |

|---|---|---|---|

| Carfentanil | ~10,000 times | Veterinary medicine | Very High |

| Fentanyl | ~100 times | Pain management | High |

| Morphine | 1 | Pain management | Moderate |

科学的研究の応用

Scientific Research Applications

1. Analgesic Properties

Carfentanil is recognized for its extraordinary analgesic potency, estimated to be approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine. This remarkable efficacy makes it a valuable subject of study in pain management research.

- Potency Comparison Table:

| Compound | Potency (relative to morphine) |

|---|---|

| Morphine | 1 |

| Fentanyl | 50-100 |

| Carfentanil | 10,000 |

Research has demonstrated that carfentanil can effectively manage pain in large animals, and studies are ongoing to explore its potential applications in human medicine, particularly for patients with severe pain who are unresponsive to conventional analgesics .

2. Veterinary Medicine

Carfentanil is predominantly used in veterinary settings for immobilizing large animals such as elephants and rhinoceroses. Its high potency allows for effective sedation with minimal dosage, reducing the risk of adverse effects associated with higher volumes of less potent agents.

- Case Study Example:

A study involving the use of carfentanil in elephants demonstrated successful immobilization with doses ranging from 0.05 to 0.1 mg/kg. The rapid onset of action and prolonged duration of analgesia were noted as significant advantages over traditional anesthetics .

3. Research on Opioid Receptors

Carfentanil acts primarily on the mu-opioid receptors (MOR) in the central nervous system, making it a critical compound for studying opioid receptor dynamics and their role in pain modulation.

- Mechanism of Action Table:

| Receptor Type | Binding Affinity (Ki) | Functional Role |

|---|---|---|

| Mu-opioid | Low nanomolar range | Pain relief |

| Delta-opioid | Moderate affinity | Mood regulation |

| Kappa-opioid | High affinity | Dysphoria management |

Research indicates that carfentanil's binding affinity for MOR is significantly higher than that of other opioids, making it an essential compound for studying receptor-ligand interactions and developing new analgesics .

Toxicology and Safety Research

Due to its high potency and potential for misuse, carfentanil has been the subject of extensive toxicological research. Studies have focused on its effects when misused or accidentally ingested by humans.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid and related compounds:

Key Findings:

Esters (e.g., remifentanil) are metabolized rapidly by esterases, whereas carboxylic acids may exhibit slower clearance .

Substituent Effects :

- The 2-phenylethyl group enhances μ-opioid receptor affinity, as seen in carfentanil and lofentanil .

- Thienyl or methoxymethyl substitutions (e.g., R 30 730) alter potency and duration; thienyl derivatives show shorter action .

Safety Margins :

- Compounds like R 30 730 exhibit unusually high safety margins (LD50/ED50 = 25,211), attributed to optimized substituent geometry and metabolic stability .

Physicochemical and Computational Data

| Property | Target Compound | Carfentanil | Lofentanil |

|---|---|---|---|

| Molecular Formula | C22H27N2O3 | C23H27N2O3 | C24H29N2O3 |

| Molecular Weight | 367.47 g/mol | 394.48 g/mol | 409.51 g/mol |

| logP (Predicted) | ~2.8 | ~3.5 | ~4.1 |

| Hydrogen Bond Donors | 2 (COOH, NH) | 1 (NH) | 1 (NH) |

| Topological Polar Surface Area (TPSA) | 70.5 Ų | 55.5 Ų | 55.5 Ų |

| BBB Permeability | Low | High | High |

準備方法

Formation of 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine Intermediate

- Starting from 1-phenylethyl-4-piperidone or related piperidine precursors, a Strecker-type synthesis is employed. This involves reacting the piperidine derivative with potassium cyanide and aniline in acetic acid to yield 4-anilino-4-cyano-1-(2-phenylethyl)piperidine.

- This step introduces the anilino group at the 4-position while simultaneously installing a cyano group, which is a precursor to the carboxylic acid functionality.

Conversion of Nitrile to Amide and Carboxylic Acid

- The cyano group is converted to an amide by hydrolysis under controlled conditions. Improved methods use formic acid and acetic anhydride to convert the nitrile into a formamide intermediate, which upon further treatment with methanolic hydrogen chloride and base yields the amide.

- The amide is then hydrolyzed under reflux with potassium hydroxide in ethylene glycol to afford the free carboxylic acid at the 4-position of the piperidine ring.

Esterification and Acylation

- The free carboxylic acid is methylated using methanol in the presence of an acid catalyst to form the methyl ester derivative.

- Finally, the methyl ester is acylated with propionic anhydride at reflux temperature to introduce the N-propanoyl group on the anilino nitrogen, resulting in the target compound 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid.

Reaction Conditions and Yields

The synthesis benefits from optimized reaction conditions that significantly improve yields, especially in the critical hydrolysis steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Strecker synthesis (aminonitrile) | 1-phenylethyl-4-piperidone, KCN, aniline, acetic acid | Not specified | Formation of 4-anilino-4-cyano intermediate |

| Nitrile to formamide | Formic acid + acetic anhydride, temp ≤ 42°C | Not specified | Controlled temperature to prevent decomposition |

| Formamide to amide | Methanolic HCl reflux, followed by dilute base hydrolysis | ~47% (net yield for three steps) | Improved from ~7% in older methods |

| Amide hydrolysis to acid | KOH in refluxing ethylene glycol | Not specified | Hydrolysis to free acid |

| Esterification | Methanol + acid catalyst | Not specified | Formation of methyl ester |

| Final acylation | Propionic anhydride, reflux temperature | Not specified | Introduction of N-propanoyl group |

This improved sequence, particularly the conversion from nitrile to amide, enhances overall efficiency and reduces chemical waste compared to earlier processes.

Alternative Preparation Method for N-Phenethyl-4-phenylaminopiperidine Intermediate

An alternative synthetic route focuses on the preparation of the N-phenethyl-4-phenylaminopiperidine intermediate, which is a key precursor in the synthesis of the target compound:

- Reductive amination of 4-piperidone derivatives with aniline under catalytic hydrogenation conditions using Raney nickel or palladium on carbon as catalysts.

- Solvents such as ethanol, toluene, or dimethylformamide are used depending on the specific reaction step.

- Reaction parameters such as temperature, pressure, and hydrogen flow rate are optimized for maximum yield and purity.

- The intermediate is then subjected to further functionalization steps as described above to introduce the carboxylic acid and N-propanoyl groups.

Summary Table of Key Reagents and Conditions

| Reagent/Compound | Role in Synthesis | Typical Conditions |

|---|---|---|

| Potassium cyanide (KCN) | Cyanide source for Strecker synthesis | Acetic acid solvent, ambient temp |

| Aniline | Nucleophile for 4-position substitution | Acetic acid solvent, reflux |

| Formic acid + acetic anhydride | Conversion of nitrile to formamide | Temp ≤ 42°C |

| Methanolic hydrogen chloride | Hydrolysis to amide | Reflux |

| Potassium hydroxide (KOH) | Hydrolysis to free acid | Reflux in ethylene glycol |

| Methanol + acid catalyst | Esterification | Reflux |

| Propionic anhydride | Acylation (N-propanoyl group introduction) | Reflux |

| Raney nickel or Pd/C | Catalyst for reductive amination | Hydrogen atmosphere, varied solvents |

Research Findings and Practical Considerations

- The improved hydrolysis step from nitrile to amide significantly increases yield (from ~7% to ~47%), making the synthesis more practical and scalable.

- Control of temperature during the formamide formation step is critical to avoid decomposition and side reactions.

- The choice of catalyst and solvent in reductive amination steps affects the purity and yield of the intermediate piperidine derivatives.

- The final acylation step with propionic anhydride requires reflux conditions to ensure complete conversion.

- The overall synthetic route minimizes the use of hazardous reagents and reduces chemical waste compared to older methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically begins with 4-piperidinone derivatives. Key steps include:

Alkylation : Introduction of the 2-phenylethyl group via nucleophilic substitution or reductive amination. For example, alkylation with 2-phenylethyl bromide under basic conditions (e.g., NaH in DMF) .

Amidation : Coupling the propanoylanilino moiety using propionyl chloride and aniline derivatives. This step often employs Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using strong acids (HCl) or bases (LiOH) to yield the final carboxylic acid .

Purification: Column chromatography and recrystallization are standard, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine CH groups) and C NMR (e.g., carbonyl carbons at ~170–175 ppm) .

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] for CHNO: calc. 385.2018, observed 385.2021) .

- Chromatography : HPLC with UV detection (λ ~250 nm) to assess purity (>95%) .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound is structurally related to fentanyl analogs, suggesting activity at μ-opioid receptors (MOR) . Key studies involve:

- Receptor Binding Assays : Competitive displacement of H-naloxone in brain membrane preparations .

- Functional Assays : Measurement of cAMP inhibition in CHO cells expressing MOR to determine agonist potency (EC) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the propanoylanilino moiety coupling step?

- Methodological Answer :

- Catalyst Screening : Use of coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., over-acylation) .

- DOE Approach : Design of Experiments (DOE) to evaluate molar ratios, reaction time, and catalyst loading. For example, a 1.2:1 ratio of propionyl chloride to aniline derivative increased yields from 60% to 85% .

Q. How can conflicting structure-activity relationship (SAR) data for opioid receptor binding be resolved?

- Methodological Answer :

Comparative Binding Studies : Use standardized assays (e.g., radioligand binding in HEK-293 cells expressing MOR, KOR, DOR) to eliminate variability .

Molecular Docking : Computational modeling (e.g., AutoDock Vina) to analyze interactions between the carboxylic acid group and MOR residues (e.g., Asp147, Tyr148) .

Metabolic Stability Tests : Evaluate if discrepancies arise from differential metabolism (e.g., esterase-mediated hydrolysis of methyl esters in vivo) .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

- Methodological Answer :

- In Silico Toxicity Prediction : Tools like ProTox-II to assess mutagenicity, hepatotoxicity, and LD .

- In Vitro Cytotoxicity : MTT assays in primary hepatocytes and neuronal cells (IC > 100 μM considered low risk) .

- Dose Escalation Studies : Start at 0.1 mg/kg in rodent models, monitoring respiratory depression (via plethysmography) and CNS effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。